molecular formula C18H35OSn B141804 Cyhexatin CAS No. 13121-70-5

Cyhexatin

Cat. No.: B141804
CAS No.: 13121-70-5
M. Wt: 386.2 g/mol
InChI Key: UGCNRZFAUBJVPT-UHFFFAOYSA-N
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Description

Cyhexatin, also known as tricyclohexyltin hydroxide, is an organometallic compound of tin with the chemical formula (C6H11)3SnOH. It is primarily used as an acaricide in agriculture to control mite populations on various crops. This compound appears as colorless crystals or a white crystalline powder and is nearly odorless .

Scientific Research Applications

Cyhexatin has been extensively studied for its applications in various fields:

    Agriculture: Used as an acaricide to control mite populations on crops like apples, pears, citrus, and ornamentals.

    Biology: Research into its effects on enzyme inhibition, particularly acetylcholinesterase, which is crucial for nerve function.

    Medicine: Investigated for its potential to combat drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

    Industry: Utilized in the formulation of pesticides and as a stabilizer in certain industrial processes

Mechanism of Action

Target of Action

Cyhexatin, also known as tricyclohexyltin hydroxide, is an organotin compound . The primary target of this compound is the mitochondrial ATP synthase . ATP synthase is an enzyme that plays a crucial role in the process of ATP synthesis, which is the primary source of energy for most cellular processes.

Mode of Action

This compound acts as an inhibitor of the mitochondrial ATP synthase . By inhibiting this enzyme, this compound disrupts the production of ATP, thereby affecting the energy supply within the cell. This disruption leads to the death of the organism, making this compound an effective acaricide.

Result of Action

The primary result of this compound’s action is the death of the organism, due to the disruption of ATP production and the subsequent energy shortage within the cell. This makes it an effective acaricide, particularly against mites .

Action Environment

This compound is used mainly on fruit crops and is moderately persistent in soil systems . It has a low water solubility and is non-volatile . The risk of it leaching to groundwater, based on its physico-chemical properties, is low . Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound . For instance, it is stable in aqueous suspensions in neutral and alkaline conditions (pH above 6), but reacts exothermically with strong acids .

Safety and Hazards

Cyhexatin is not classified as a human carcinogen, but is classified as a teratogen . It is toxic by contact with skin, inhalation, and ingestion . The compound and its fumes irritate and burn eyes . Contact with skin causes pruritus and burns . High exposure can damage the kidneys, liver, and nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyhexatin can be synthesized through the reaction of cyclohexylmagnesium bromide with tin tetrachloride, followed by hydrolysis. The reaction conditions typically involve:

    Reactants: Cyclohexylmagnesium bromide and tin tetrachloride.

    Solvent: Anhydrous ether.

    Temperature: Controlled to avoid excessive heat which can lead to decomposition.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizers.

    Reduction: It is less commonly involved in reduction reactions due to its stable tin(IV) state.

    Substitution: this compound can react with strong acids, acting as a base to form salts.

Common Reagents and Conditions:

    Oxidizers: Such as hydrogen peroxide or potassium permanganate.

    Acids: Strong acids like hydrochloric acid or sulfuric acid for substitution reactions.

Major Products:

Comparison with Similar Compounds

    Azocyclotin: Chemically related to cyhexatin and also used as an acaricide. It breaks down into this compound and 1,2,4-triazole.

    Fenbutatin-oxide: Another organotin compound used against mites, particularly on fruits and ornamentals.

Uniqueness of this compound: this compound is unique due to its high selectivity and effectiveness as an acaricide. Its stability in neutral and alkaline conditions and its ability to form various tin salts through substitution reactions make it a versatile compound in agricultural and industrial applications .

Properties

InChI

InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2;
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InChI Key

UGCNRZFAUBJVPT-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.O
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H35OSn
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DSSTOX Substance ID

DTXSID1032357
Record name Cyhexatin
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Molecular Weight

386.2 g/mol
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Physical Description

Technical cyhexatin is a nearly odorless white crystalline powder that has no true melting point but degrades to bis(tricyclohexyl)tin oxide at 121 to 131 °C which decomposes at 228 °C; a melting point of 195-198 °C is also reported. Very insoluble in water (less than 1 mg/L at 25 °C), but wettable by water. Soluble in some organic solvents (acetone 1.3 g/L; xylenes 3.6 g/L; carbon tetrachloride 28 g/L; dichloromethane 34 g/L). Used as an acaricide (an agent to kill plant-feeding mites) in almonds, walnuts, hops and some fruits., Colorless to white, nearly odorless, crystalline powder; (insecticide); [NIOSH], Colorless to white, nearly odorless, crystalline powder., Colorless to white, nearly odorless, crystalline powder. [insecticide]
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Boiling Point

442 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 442 °F (decomposes), 442 °F (Decomposes)
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Solubility

Insoluble (NIOSH, 2023), In water <1 mg/l (25 °C), In acetone 1.3 g/kg at 25 °C; in chloroform 216 g/kg at 25 °C; in methanol 37 g/kg at 25 °C; in toluene 10 g/kg at 25 °C; in dichloromethane 34 g/kg at 25 °C; in carbon tetrachloride 28 g/kg at 25 °C; in benzene 16 g/kg at 25 °C; in xylene 3.6 g/kg at 25 °C, Insoluble
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), Negligible (25 °C), 0 mmHg (approx)
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Color/Form

White crystalline powder

CAS No.

13121-70-5
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Melting Point

383 °F (NIOSH, 2023), 196 °C, 383 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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